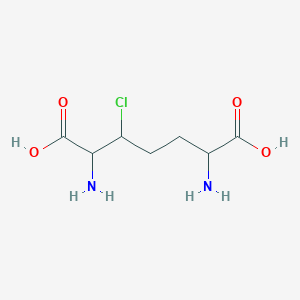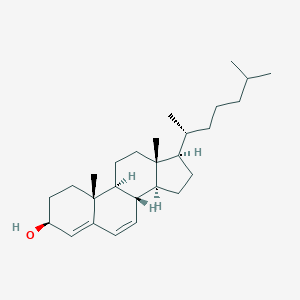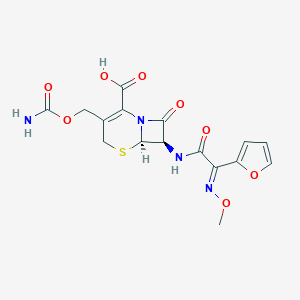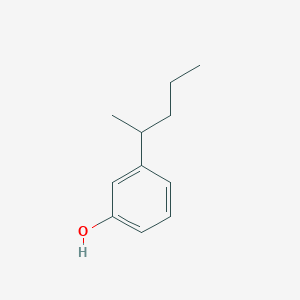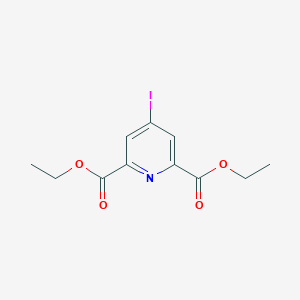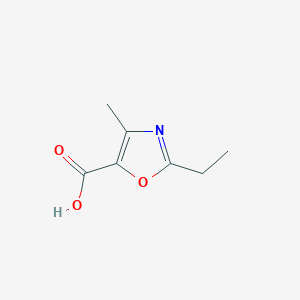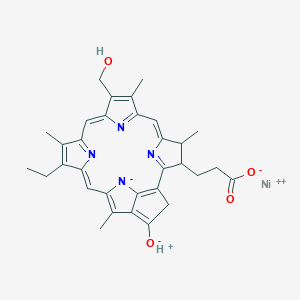
Tunichlorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tunichlorin is a type of porphyrin, a class of organic compounds that are crucial in biological processes such as oxygen transport and photosynthesis. Tunichlorin is unique in that it is derived from tunicates, a type of marine invertebrate. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of bioimaging and cancer treatment.
Wirkmechanismus
The mechanism of action of tunichlorin is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Tunichlorin may also interact with specific proteins within cells, leading to changes in cellular signaling pathways and ultimately cell death.
Biochemische Und Physiologische Effekte
Tunichlorin has been shown to have a variety of biochemical and physiological effects on cells. In addition to inducing cell death, tunichlorin has been shown to alter cellular metabolism and inhibit cellular proliferation. Tunichlorin has also been shown to induce changes in cellular morphology, including the formation of cytoplasmic vacuoles and the disruption of cellular membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tunichlorin in lab experiments is its specificity for cancer cells. This allows for targeted treatment and reduces the risk of side effects on healthy cells. Additionally, the fluorescent properties of tunichlorin make it a useful tool for bioimaging studies. However, one limitation of using tunichlorin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving tunichlorin. One area of interest is in the development of new cancer treatments that utilize tunichlorin. Additionally, there is potential for tunichlorin to be used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Further research is also needed to fully understand the mechanism of action of tunichlorin and its effects on cellular signaling pathways. Finally, there is potential for tunichlorin to be used in other areas of scientific research, such as in the development of new imaging techniques or in the study of cellular metabolism.
Synthesemethoden
Tunichlorin can be synthesized through a multi-step process that involves the extraction of tunicates, followed by purification and chemical modification. The process begins with the collection of tunicates from the ocean, which are then subjected to a series of extraction and purification steps to isolate the tunichlorin compound. Chemical modifications can then be made to the tunichlorin molecule to alter its properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Tunichlorin has shown promise in a variety of scientific research applications. One area of interest is in bioimaging, where tunichlorin can be used as a fluorescent probe to visualize biological structures and processes. This is due to the unique spectral properties of tunichlorin, which allow it to emit fluorescence at specific wavelengths. Tunichlorin has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death.
Eigenschaften
CAS-Nummer |
114571-91-4 |
|---|---|
Produktname |
Tunichlorin |
Molekularformel |
C32H32N4NiO4 |
Molekulargewicht |
595.3 g/mol |
IUPAC-Name |
3-[11-ethyl-16-(hydroxymethyl)-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C32H34N4O4.Ni/c1-6-18-14(2)23-11-27-21(13-37)16(4)22(34-27)10-24-15(3)19(7-8-29(39)40)31(35-24)20-9-28(38)30-17(5)25(36-32(20)30)12-26(18)33-23;/h10-12,15,19,37H,6-9,13H2,1-5H3,(H3,33,34,35,36,38,39,40);/q;+2/p-2 |
InChI-Schlüssel |
YFMIQSKJICWDHW-UHFFFAOYSA-L |
Isomerische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)CO)C)C)CCC(=O)O)CC4=O)C)C.[Ni+2] |
SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
Kanonische SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
Synonyme |
tunichlorin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



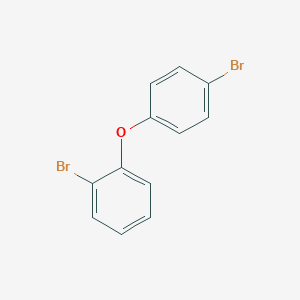
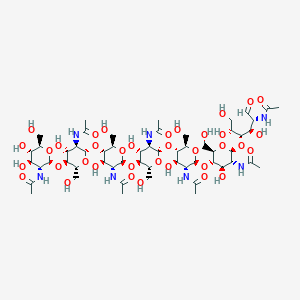
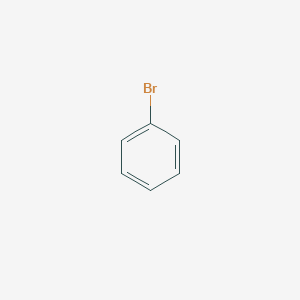
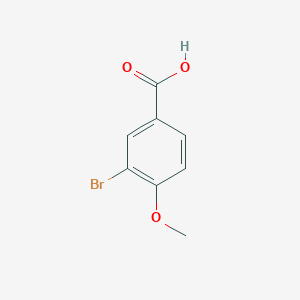
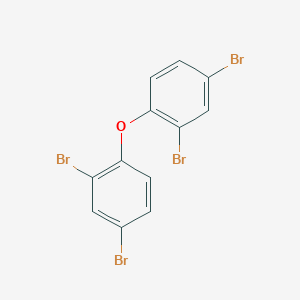
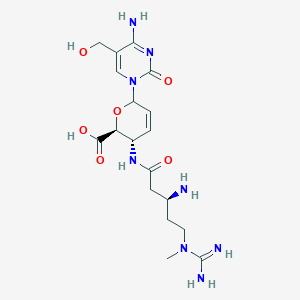
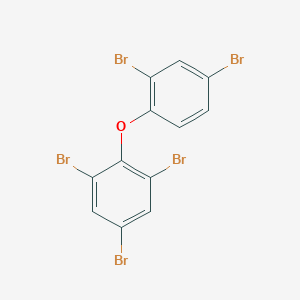
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
